S-Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate
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Overview
Description
S-Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with chlorine atoms and an ethyl thioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate typically involves the reaction of 2,6-dichloropyridine with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with sodium ethyl mercaptide to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: S-Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new agrochemicals and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it a valuable component in agricultural products.
Mechanism of Action
The mechanism of action of S-Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes involved in the biosynthesis of essential biomolecules. This inhibition disrupts cellular processes, leading to the death of target organisms. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in nucleic acid synthesis and protein metabolism .
Comparison with Similar Compounds
Triclopyr: An herbicide with a similar pyridine structure but different substituents.
2,6-Dichloropyridin-3-amine: A related compound with similar chemical properties but different functional groups.
Uniqueness: S-Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl thioate group, in particular, differentiates it from other similar compounds and contributes to its unique mechanism of action and applications.
Properties
CAS No. |
62805-31-6 |
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Molecular Formula |
C10H11Cl2NO2S |
Molecular Weight |
280.17 g/mol |
IUPAC Name |
S-ethyl 2-(2,6-dichloropyridin-3-yl)oxypropanethioate |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-3-16-10(14)6(2)15-7-4-5-8(11)13-9(7)12/h4-6H,3H2,1-2H3 |
InChI Key |
VBPVNYBRWKSLOG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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